molecular formula C44H80N2O22 B10783359 N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No. B10783359
M. Wt: 989.1 g/mol
InChI Key: GKLWBWQLQGVPSV-JGPNDWKISA-N
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Description

Lyso-globotetraosylceramide (d18:1) is a derivative of globotetraosylceramide, a type of glycosphingolipid. This compound is characterized by the absence of the fatty acyl group, making it a lyso form. It is known for its role in binding to specific toxins and its involvement in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lyso-globotetraosylceramide (d18:1) can be synthesized through a condensation reaction mediated by sphingolipid ceramide N-deacylase. This enzyme facilitates the removal of the fatty acyl group from globotetraosylceramide, resulting in the formation of the lyso form .

Industrial Production Methods: The industrial production of lyso-globotetraosylceramide (d18:1) involves the extraction and purification of the compound from natural sources. The process includes several steps such as extraction, enzymatic treatment, and purification to achieve high purity levels .

Types of Reactions:

    Oxidation: Lyso-globotetraosylceramide (d18:1) can undergo oxidation reactions, which may alter its structure and biological activity.

    Reduction: Reduction reactions can convert the compound into different forms with varying biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its interactions with other biomolecules.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Lyso-globotetraosylceramide (d18:1) has a wide range of scientific research applications:

Mechanism of Action

Lyso-globotetraosylceramide (d18:1) exerts its effects by binding to specific molecular targets, such as the Shiga-like toxin pig verotoxin of edema disease. This binding can inhibit the toxin’s activity and prevent its harmful effects. The compound’s interactions with cellular membranes and receptors also play a crucial role in its biological activity .

Similar Compounds:

    Globotetraosylceramide: The parent compound from which lyso-globotetraosylceramide (d18:1) is derived.

    Lyso-globotriaosylceramide: Another lyso form of a glycosphingolipid, lacking one sugar unit compared to lyso-globotetraosylceramide (d18:1).

    Lyso-sphingomyelin: A similar compound with a different head group structure.

Uniqueness: Lyso-globotetraosylceramide (d18:1) is unique due to its specific structure and ability to bind to certain toxins. Its role in various biological processes and potential therapeutic applications also distinguish it from other similar compounds .

properties

Molecular Formula

C44H80N2O22

Molecular Weight

989.1 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C44H80N2O22/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(52)23(45)21-61-42-35(58)33(56)38(27(19-49)64-42)66-43-36(59)34(57)39(28(20-50)65-43)67-44-37(60)40(31(54)26(18-48)63-44)68-41-29(46-22(2)51)32(55)30(53)25(17-47)62-41/h15-16,23-44,47-50,52-60H,3-14,17-21,45H2,1-2H3,(H,46,51)/b16-15+/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+/m0/s1

InChI Key

GKLWBWQLQGVPSV-JGPNDWKISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)N)O

Origin of Product

United States

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